molecular formula C12H13N3O B11794435 1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide

1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide

Katalognummer: B11794435
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: LIMLEVMVDJYFDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide is an organic compound with the molecular formula C12H13N3O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzylamine with imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced imidazole derivatives with hydrogenated functional groups.

    Substitution: Substituted imidazole derivatives with halogen or alkyl groups.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

  • 1-(2,4-Dimethylphenyl)ethanone
  • 2,4-Dimethylphenyl isocyanate
  • 1-(2,4-Dimethylphenyl)ethanol

Comparison: 1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like 1-(2,4-Dimethylphenyl)ethanone and 2,4-Dimethylphenyl isocyanate, the presence of the imidazole ring enhances its potential for interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Eigenschaften

Molekularformel

C12H13N3O

Molekulargewicht

215.25 g/mol

IUPAC-Name

1-(2,4-dimethylphenyl)imidazole-4-carboxamide

InChI

InChI=1S/C12H13N3O/c1-8-3-4-11(9(2)5-8)15-6-10(12(13)16)14-7-15/h3-7H,1-2H3,(H2,13,16)

InChI-Schlüssel

LIMLEVMVDJYFDG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N2C=C(N=C2)C(=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.